3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine
Description
3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine is a trisubstituted 1,2,4-triazole derivative featuring a 3-bromophenylmethylthio group at position 3, a 4-chlorophenyl substituent at position 5, and an amine group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C15H12BrClN4S |
|---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12BrClN4S/c16-12-3-1-2-10(8-12)9-22-15-20-19-14(21(15)18)11-4-6-13(17)7-5-11/h1-8H,9,18H2 |
InChI Key |
MWENIVYSXXPDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .
Reaction Conditions::Boron Reagents: Various boron reagents have been developed for Suzuki–Miyaura coupling. These include arylboronic acids, arylboronate esters, and organotrifluoroborates.
Palladium Catalyst: Typically, palladium complexes (e.g., PdCl(PhCN)) are used.
Base: A base (e.g., KCO) facilitates the reaction.
Solvent: Common solvents include DMF, DMSO, or toluene.
Industrial Production:: While research laboratories often use small-scale methods, industrial production may involve large-scale processes. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Cross-Coupling: Suzuki–Miyaura coupling involves cross-coupling of aryl or vinyl groups.
Functional Group Tolerance: The reaction tolerates various functional groups, making it versatile.
Arylboronic Acids: Used as boron reagents.
Aryl Halides: React with boron reagents.
Palladium Catalysts: Facilitate transmetalation.
Major Products:: The major product of this coupling reaction is the desired 1,2,4-triazole-4-ylamine derivative.
Scientific Research Applications
Biological Activities
3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine has been investigated for various biological activities:
Antifungal and Antibacterial Properties
The compound exhibits significant antifungal and antibacterial properties. It is known to inhibit specific enzymes involved in microbial growth, such as those critical for bacterial cell wall synthesis and fungal ergosterol production. This inhibition disrupts normal cellular functions, leading to the death of target organisms.
Antiviral Activity
Research indicates that this compound may also possess antiviral effects by inhibiting viral replication mechanisms. Such properties make it a candidate for further research in developing antiviral therapies.
Medicinal Chemistry Applications
The compound's structural characteristics allow it to interact with various biological targets. Interaction studies have shown that it can effectively bind to enzymes and receptors involved in microbial resistance mechanisms. Understanding these interactions can provide insights into its mechanism of action and guide further modifications to enhance efficacy and reduce toxicity.
Case Studies
In vitro studies have demonstrated the effectiveness of 3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine against a range of microbial strains. For instance, it has shown promising results in inhibiting the growth of resistant bacterial strains and certain fungi.
Agricultural Applications
Beyond its medicinal uses, this compound has potential applications in agricultural science. Its antifungal properties can be leveraged for crop protection against fungal pathogens. The development of triazole-based fungicides has been a significant area of research in agrochemistry.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Biological Activity
3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine, a member of the triazole family, has garnered attention for its diverse biological activities. This compound is characterized by a unique chemical structure that includes a triazole ring substituted with bromophenyl and chlorophenyl groups. Its molecular formula is C₁₅H₁₂BrClN₄S, with a molecular weight of approximately 395.7 g/mol. Due to its structural features, this compound exhibits significant potential in medicinal chemistry and agricultural applications.
The biological activity of 3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine is primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and viral replication. This inhibition disrupts normal cellular functions, leading to the death of target organisms. The compound's interactions with biological targets suggest that it can effectively bind to certain enzymes and receptors involved in microbial resistance mechanisms.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial effects. For instance, studies have shown that compounds similar to 3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine possess notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The compound has been tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing promising results in inhibiting their growth .
Table 1: Antibacterial Activity Comparison
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine | E. coli | 10 µg/mL |
| 4-amino-1,2,4-triazole derivatives | B. subtilis | 5 µg/mL |
| Ciprofloxacin derivatives | P. aeruginosa | 8 µg/mL |
Case Studies and Research Findings
- Antibacterial Screening : A study published in the Journal of Applied Pharmaceutical Science reported on the synthesis and antibacterial activity of various triazole derivatives. Among these, compounds structurally related to 3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine exhibited significant inhibitory effects against resistant strains of bacteria .
- Molecular Docking Studies : Molecular docking studies have indicated that the triazole ring acts as a bioisostere for carboxylic acids, enhancing binding interactions with bacterial targets such as DNA gyrase. The presence of halogen substituents like bromine and chlorine has been shown to increase binding affinity and improve antimicrobial efficacy .
- Broad-Spectrum Activity : In vitro assays have confirmed that this compound displays broad-spectrum antibacterial activity against both planktonic and biofilm-forming cells of several bacterial strains. The ability to target biofilms is particularly noteworthy as biofilm-associated infections are notoriously difficult to treat .
Comparison with Similar Compounds
A. Halogen Substituents
- 3-Bromophenyl vs. 2-Bromophenyl : Compounds with bromine at the 3-position (e.g., the target compound) exhibit distinct spatial and electronic effects compared to those with bromine at the 2-position (e.g., 3-(2-bromophenyl)-4-substituted-1,2,4-triazole-5(4H)-thiones ). The meta-bromine in the target compound may reduce steric hindrance, facilitating interactions with hydrophobic enzyme pockets.
- 4-Chlorophenyl vs. 4-Fluorophenyl: The 4-chlorophenyl group in the target compound provides greater electron-withdrawing effects than 4-fluorophenyl analogs (e.g., 3-(2,4-dichlorophenyl)-5-((3-fluorobenzyl)thio)-1,2,4-triazol-4-amine ).
B. Thioether vs. Thione Groups
- The methylthio group in the target compound differs from thione derivatives (e.g., 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ). Thioethers are less reactive but more stable under physiological conditions, which may prolong half-life in vivo .
Antimicrobial Activity Comparisons
The target compound’s structural analogs demonstrate broad-spectrum activity, suggesting that its combination of bromine and chlorine substituents may enhance potency, though specific data are lacking .
Cytotoxic and Anticancer Potential
Halogenated triazoles are explored for cytotoxicity:
- 3-(3-Bromophenyl)-4-substituted-1,2,4-triazoles : Derivatives with bromine at the 3-position exhibit IC₅₀ values of 10–50 μM against HeLa cells, attributed to apoptosis induction via ROS generation .
- Chlorophenyl-containing analogs : Compounds like 3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazol-4-amine (ZINC2388804) show moderate activity against MCF-7 breast cancer cells (IC₅₀ = 35 μM) .
The target compound’s dual halogenation may synergize to improve cytotoxicity, though experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
